1-Benzyl-4-oxoazetidine-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-4-oxoazetidine-2-carboxylic acid involves several steps. One common method includes the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions typically involve the use of solvents such as chloroform and temperatures ranging from 0°C to room temperature .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
1-Benzyl-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl-4-oxoazetidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-Benzyl-4-oxoazetidine-2-carboxylic acid can be compared with other similar compounds, such as:
(S)-(-)-4-Oxo-2-azetidinecarboxylic acid: This compound has a similar structure but lacks the benzyl group, which can affect its reactivity and applications.
Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate: This ester derivative has different solubility and reactivity properties compared to the parent acid.
L-Azetidine-2-carboxylic acid: Another related compound with distinct biological and chemical properties due to the absence of the benzyl and oxo groups.
Properties
IUPAC Name |
1-benzyl-4-oxoazetidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-9(11(14)15)12(10)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSSMEKQKSIIJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1=O)CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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